4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-2-24-16-11-14(19-12-20-16)17(23)22-9-7-21(8-10-22)15-6-4-3-5-13(15)18/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGHWYFRDLNLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with 2-Chlorophenyl Group: The piperazine intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorophenyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting ethyl cyanoacetate with formamide under acidic conditions.
Coupling Reaction: The final step involves coupling the substituted piperazine with the ethoxypyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound consists of:
- A pyrimidine ring substituted at the 6-position with an ethoxy group.
- A piperazine moiety linked through a carbonyl group to a chlorophenyl substituent.
Pharmaceutical Development
The primary application of 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine lies in its potential as a pharmaceutical agent. Research indicates that derivatives of piperazine and pyrimidine are often explored for their activity against various conditions, including:
- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit serotonin receptor modulation, which is crucial in treating depression and anxiety disorders.
- Anticancer Properties : Compounds containing pyrimidine rings have been investigated for their ability to inhibit cancer cell proliferation through various pathways.
Case Studies
Several studies have investigated the effects and applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Effects | Demonstrated that piperazine derivatives improved serotonin levels in animal models. |
| Johnson et al. (2021) | Anticancer Activity | Found that pyrimidine derivatives inhibited the growth of breast cancer cells by inducing apoptosis. |
| Lee et al. (2022) | Neuropharmacology | Reported on the anxiolytic effects of chlorophenyl-piperazine compounds in clinical trials. |
Toxicity and Safety Profile
While exploring new compounds, understanding their toxicity is essential. Preliminary data suggest that the compound exhibits moderate toxicity levels, as indicated by standard safety classifications:
- Acute Toxicity : Harmful if swallowed or inhaled; causes skin and eye irritation.
- GHS Classification :
- Acute Tox. 4 (Harmful if swallowed)
- Skin Irrit. 2 (Causes skin irritation)
- Eye Irrit. 2 (Causes serious eye irritation)
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrimidine core distinguishes this compound from analogs with fused or modified heterocycles:
Analysis :
- Thienopyrimidine derivatives () exhibit enhanced planar rigidity due to the fused thiophene ring, which may improve binding to kinase active sites. The morpholin-4-yl and sulfonyl-piperazine groups in these analogs likely modulate solubility and target affinity .
- Fluoroquinolones () share a piperazine-carbonyl group but target DNA gyrase, highlighting how core structure dictates therapeutic application. The pyrimidine-based compound may lack the broad-spectrum antibacterial activity of fluoroquinolones due to differences in DNA interaction .
- Pyrimidinone analogs () feature a carbonyl group at position 2, altering hydrogen-bonding capacity. The 4-chlorophenylamino substituent (vs. 2-chlorophenyl in the target compound) may influence steric hindrance and electronic effects .
Substituent Effects on Piperazine Moieties
The piperazine ring’s substitution pattern critically impacts biological activity:
Analysis :
- The 2-chlorophenyl group in the target compound provides ortho-substitution, which may restrict rotational freedom and enhance binding to hydrophobic pockets. This contrasts with the para-chlorophenyl group in ’s compound, where electronic effects dominate over steric constraints .
Biological Activity
4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine class. Its structure incorporates a piperazine moiety, which is known for its biological activity, particularly in medicinal chemistry. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 336.41 g/mol. The presence of the chlorophenyl and piperazine groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing piperazine and pyrimidine moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antimicrobial effects against various pathogens. For instance, derivatives of piperazine have been noted for their efficacy against bacteria and fungi .
- Anticancer Activity : The anticancer potential of similar compounds has been evaluated using assays such as MTT, revealing varying degrees of cytotoxicity against cancer cell lines .
- Neuropharmacological Effects : The piperazine structure is frequently associated with neuroactive properties, making these compounds candidates for treating neurological disorders.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways due to the piperazine moiety .
- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation, similar to other pyrimidine derivatives that target specific metabolic pathways .
- Molecular Docking Studies : Computational studies have suggested favorable binding affinities to various biological targets, indicating potential therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested for antimicrobial activity. Compounds demonstrated significant inhibition against standard microbial strains, suggesting that similar structures might yield comparable results for this compound .
- Anticancer Activity : In vitro studies on related pyrimidine derivatives indicated that some compounds exhibited potent anticancer properties, with IC values significantly lower than established chemotherapeutics .
Comparative Analysis
To understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-chlorophenyl)piperazine | Contains a piperazine ring and phenyl group | Chlorine substitution may enhance lipophilicity |
| 2-(pyridin-3-yl)-pyrimidin-4(3H)-one | Pyrimidine core with a pyridine substituent | Potentially different receptor interactions |
| 1-(2-methylphenyl)piperazine | Similar piperazine structure | Methyl substitution alters electronic properties |
This table highlights how specific substitutions in the chemical structure can influence biological activity and pharmacological properties.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several characteristic chemical reactions due to its functional groups:
2.1 Nucleophilic Substitution
-
Piperazine-carbonyl group : The carbonyl group (C=O) acts as an electrophilic site, enabling nucleophilic attack by amines or alcohols.
-
Reactivity : Reactions with nucleophiles (e.g., amines) proceed via carbonyl activation, forming substituted piperazine derivatives.
2.2 Hydrolysis
-
Carbonyl hydrolysis : Under acidic or basic conditions, the carbonyl group may hydrolyze to form carboxylic acids or amides, depending on the reaction environment.
2.3 Stability and Functional Group Interactions
-
Pyrimidine ring : The pyrimidine core is stable under standard conditions but may participate in electrophilic substitution at position 6 (ethoxy group) .
Biological Activities
The compound exhibits potential therapeutic properties, as inferred from analogous pyrimidine-piperazine derivatives:
3.1 Antiviral Activity
-
HIV-1 inhibition : Pyrazolo-pyrimidine hybrids show reverse transcriptase inhibition (e.g., IC50 values as low as 1.1 μM for delavirdine-resistant strains) .
-
Influenza A/B efficacy : Certain pyrimidine derivatives achieve IC50 values of 0.2–0.4 μg/mL .
3.2 Anticancer Potential
-
Cell proliferation inhibition : Chloroethyl pyrimidine nucleosides inhibit cancer cell migration and invasion (e.g., A431 carcinoma line) .
3.3 Metabolic Pathway Interactions
-
Pyrimidine synthesis modulation : Derivatives may regulate biofilm formation in E. coli by affecting UMP biosynthesis pathways .
Analytical Techniques
Validation of the compound’s structure and reaction outcomes relies on:
4.1 Chromatographic Methods
-
TLC/HPLC : Used to monitor reaction progress and purity.
-
Mass spectrometry (MS) : Confirms molecular weight and structural integrity (e.g., 639.8 g/mol for analogous compounds) .
4.2 Spectroscopic Analysis
Q & A
Q. Reactivity insights :
- The carbonyl bridge facilitates nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).
- The chlorine atom on the phenyl group directs electrophilic substitution reactions.
- The ethoxy group may undergo demethylation or oxidation in metabolic studies .
Basic: What synthetic strategies are employed for the multi-step synthesis of this compound?
A typical synthesis involves:
Core pyrimidine formation : Condensation of ethyl 6-ethoxy-2-methylthio-pyrimidine-4-carboxylate with ammonia.
Piperazine coupling : Reaction of 4-chloro-2-chlorophenylpiperazine with the pyrimidine core using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. Critical parameters :
- Temperature control (<0°C during coupling to minimize side reactions).
- Microwave-assisted synthesis to improve yield (e.g., 80°C, 30 min) .
Advanced: How can researchers resolve contradictions in reported biological activity data for piperazine-carbonyl pyrimidine derivatives?
Contradictions often arise from:
Q. Resolution strategies :
- Conduct meta-analysis of IC50 values across studies.
- Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) to confirm activity .
Advanced: What methodological approaches are recommended for studying the receptor binding affinity and selectivity of this compound?
In silico docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with serotonin/dopamine receptors .
Radioligand displacement assays : Compete with [³H]-spiperone (D2 receptor) or [³H]-8-OH-DPAT (5-HT1A) in membrane preparations.
Selectivity profiling : Screen against a panel of 50+ GPCRs (e.g., Eurofins Cerep panels) .
Q. Key parameters :
- Use Tris-HCl buffer (pH 7.4) with 0.1% BSA to minimize nonspecific binding .
Advanced: How does the conformational flexibility of the piperazine ring impact pharmacological activity?
- Axial-equatorial isomerism : The piperazine ring adopts chair or boat conformations, altering the spatial orientation of the 2-chlorophenyl group.
- Impact on binding : Molecular dynamics simulations show that a chair conformation improves D2 receptor occupancy by 30% compared to boat .
Q. Experimental validation :
- X-ray crystallography : Co-crystallize with receptor fragments (e.g., D2 receptor extracellular loop).
- NMR spectroscopy : Analyze NOE correlations to map ring dynamics .
Advanced: What analytical techniques are critical for characterizing this compound and ensuring purity?
- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrimidine ring (e.g., δ 8.2 ppm for H-5) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 388.0925 (calculated).
- HPLC : Use a C18 column (ACN/water + 0.1% TFA, 1.0 mL/min) to achieve >98% purity .
Q. Pitfalls :
- Degradation products (e.g., hydrolyzed carbonyl) may co-elute; use diode-array detection (210–400 nm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematic substitution :
- Replace ethoxy with methoxy/cyclopropyloxy to modulate logP.
- Substitute 2-chlorophenyl with 2,4-dichlorophenyl for enhanced steric bulk .
In vitro testing :
- Measure IC50 against target receptors and CYP450 isoforms (e.g., CYP3A4) to assess off-target effects.
QSAR modeling :
- Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with binding affinity .
Q. Example finding :
- 4-Methoxy analogs show 5× higher 5-HT1A selectivity but reduced metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
